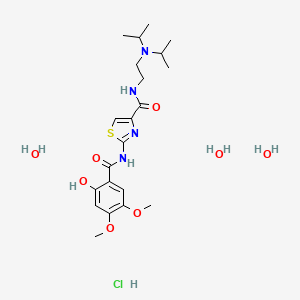

Acotiamide hydrochloride hydrate

Overview

Description

Acotiamide hydrochloride hydrate, also known as Acotiamide, is a medication used for the treatment of functional dyspepsia . It helps to relieve symptoms like bloating after a meal, pain/discomfort in the upper abdomen, and early satiety .

Synthesis Analysis

The synthetic method of Acotiamide hydrochloride hydrate involves several steps . The synthetic route includes protecting the hydroxyl at the ortho position of the carboxyl in a compound, subjecting it to acylating chlorination, and then undergoing condensation with another compound. This process is repeated with different compounds until the final product, Acotiamide hydrochloride hydrate, is obtained .Molecular Structure Analysis

Eight crystal structures of Acotiamide hydrochloride were elucidated via single-crystal X-ray diffraction (SCXRD) with water, methanol, ethanol, and n-propanol . The formation of distinct hydrates and solvates was influenced by two factors: water content and solvent type .Chemical Reactions Analysis

Acotiamide hydrochloride hydrate is a novel selective acetylcholinesterase (AChE) inhibitor . It enhances acetylcholine, an important neurotransmitter that regulates gastrointestinal motility . By inhibiting the degradation of acetylcholine, Acotiamide improves impaired gastric motility and delayed gastric emptying .Physical And Chemical Properties Analysis

Acotiamide hydrochloride hydrate has a molecular weight of 541.06 and a chemical formula of C21H30N4O5S•HCl•3H2O . Its melting point is 193-195°C .Scientific Research Applications

1. Treatment of Detrusor Underactivity

- Methods of Application: In this study, the post-void residual urinary volume was measured in 19 patients with underactive bladders. These patients had been under treatment with distigmine bromide and were prescribed acotiamide hydrochloride hydrate at a dose of 100 mg three times daily for 2 weeks .

- Results: Compared with the post-void residual urinary volume value at baseline (161.4±90.0 mL), a statistically significant reduction was observed at the end of treatment (116.3±63.1 mL) (P=0.006). The drug was generally well tolerated by the majority of patients .

2. Development of UV-Spectrophotometric Methods

- Methods of Application: The development of UV-Spectrophotometric methods were carried out by using methanol followed by water as a solvent and absorbance measured at selected wavelength 219nm and 286nm for non-zero order And 303.6nm for first order .

- Results: The correlation coefficient value found to be less than 1 for all developed UV-methods. The proposed method was validated as per ICH guidelines and estimation and recovery in formulation was found to be nearly 100% (% RSD not more than 2%). The dissolution test method was developed on the basis of solubility study of the Acotiamide hydrochloride hydrate different dissolution media of varying pH. The optimized dissolution parameter contains 900ml of Phosphate buffer pH 6.8 as dissolution medium, USP apparatus type-II at 100rpm. The % release obtained around 99.84% in 10 min .

1. Treatment of Detrusor Underactivity

- Methods of Application: In this study, the post-void residual urinary volume was measured in 19 patients with underactive bladders. These patients had been under treatment with distigmine bromide and were prescribed acotiamide hydrochloride hydrate at a dose of 100 mg three times daily for 2 weeks .

- Results: Compared with the post-void residual urinary volume value at baseline (161.4±90.0 mL), a statistically significant reduction was observed at the end of treatment (116.3±63.1 mL) (P=0.006). The drug was generally well tolerated by the majority of patients .

2. Development of UV-Spectrophotometric Methods

- Methods of Application: The development of UV-Spectrophotometric methods were carried out by using methanol followed by water as a solvent and absorbance measured at selected wavelength 219nm and 286nm for non-zero order And 303.6nm for first order .

- Results: The correlation coefficient value found to be less than 1 for all developed UV-methods. The proposed method was validated as per ICH guidelines and estimation and recovery in formulation was found to be nearly 100% (% RSD not more than 2%). The dissolution test method was developed on the basis of solubility study of the Acotiamide hydrochloride hydrate different dissolution media of varying pH. The optimized dissolution parameter contains 900ml of Phosphate buffer pH 6.8 as dissolution medium, USP apparatus type-II at 100rpm. The % release obtained around 99.84% in 10 min .

1. Treatment of Detrusor Underactivity

- Methods of Application: In this study, the post-void residual urinary volume was measured in 19 patients with underactive bladders. These patients had been under treatment with distigmine bromide and were prescribed acotiamide hydrochloride hydrate at a dose of 100 mg three times daily for 2 weeks .

- Results: Compared with the post-void residual urinary volume value at baseline (161.4±90.0 mL), a statistically significant reduction was observed at the end of treatment (116.3±63.1 mL) (P=0.006). The drug was generally well tolerated by the majority of patients .

2. Development of UV-Spectrophotometric Methods

- Methods of Application: The development of UV-Spectrophotometric methods were carried out by using methanol followed by water as a solvent and absorbance measured at selected wavelength 219nm and 286nm for non-zero order And 303.6nm for first order .

- Results: The correlation coefficient value found to be less than 1 for all developed UV-methods. The proposed method was validated as per ICH guidelines and estimation and recovery in formulation was found to be nearly 100% (% RSD not more than 2%). The dissolution test method was developed on the basis of solubility study of the Acotiamide hydrochloride hydrate different dissolution media of varying pH. The optimized dissolution parameter contains 900ml of Phosphate buffer pH 6.8 as dissolution medium, USP apparatus type-II at 100rpm. The % release obtained around 99.84% in 10 min .

properties

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;trihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5S.ClH.3H2O/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;;;;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTDXIXCQCFGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37ClN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acotiamide hydrochloride hydrate | |

CAS RN |

773092-05-0 | |

| Record name | Acotiamide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773092050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACOTIAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMW7447A9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

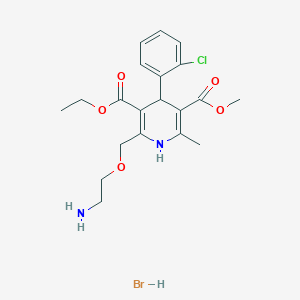

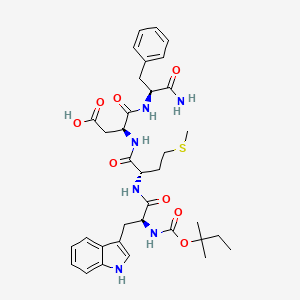

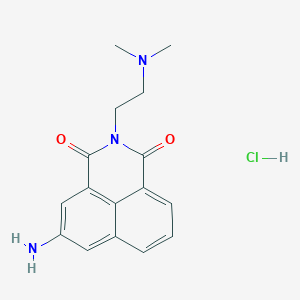

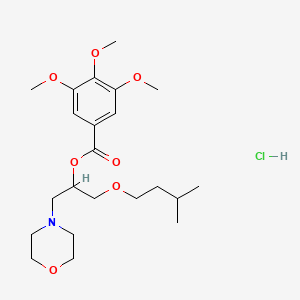

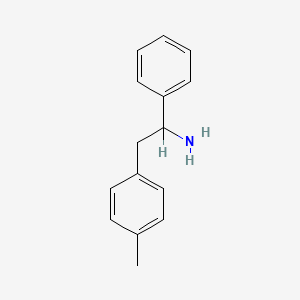

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)

![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)

![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)